
Morniflumate
Descripción general
Descripción
Morniflumato es un fármaco antiinflamatorio no esteroideo (AINE) derivado del ácido niflúmico. Se utiliza principalmente para el tratamiento sintomático de afecciones inflamatorias que afectan las vías respiratorias, el sistema de oído, nariz y garganta (ORL), el tracto urogenital y el sistema osteoarticular . Morniflumato es el éster morpholinoetílico del ácido niflúmico y se ha utilizado en la práctica clínica durante más de tres décadas, particularmente en países europeos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El morniflumato se sintetiza mediante la esterificación del ácido niflúmico con morpholinoetanol. La reacción suele implicar el uso de un agente deshidratante como la diciclohexilcarbodiimida (DCC) para facilitar la formación del enlace éster . La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del producto éster.
Métodos de producción industrial: La producción industrial de morniflumato sigue una ruta sintética similar pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar un alto rendimiento y pureza del producto final. El producto se purifica posteriormente mediante técnicas de recristalización o cromatografía para eliminar cualquier impureza .
Tipos de reacciones:
Hidrólisis: El morniflumato se somete a hidrólisis en el cuerpo para liberar su forma activa, el ácido niflúmico.
Oxidación y reducción: Como AINE, el morniflumato no suele someterse a reacciones de oxidación o reducción en condiciones fisiológicas.
Sustitución: El morniflumato puede participar en reacciones de sustitución, particularmente sustitución nucleofílica, debido a la presencia del grupo éster.
Reactivos y condiciones comunes:
Hidrólisis: Hidrólisis enzimática por esterasas en el cuerpo.
Sustitución: Los nucleófilos como los iones hidróxido pueden atacar el enlace éster en condiciones básicas.
Principales productos formados:
Hidrólisis: Ácido niflúmico y morpholinoetanol.
Aplicaciones Científicas De Investigación
Airway Inflammatory Conditions
Morniflumate has shown efficacy in treating bronchitis and other airway inflammatory disorders. Clinical studies indicate that patients receiving this compound demonstrated significant improvement in symptoms compared to those receiving placebo or other NSAIDs. For example, a meta-analysis comparing this compound with other NSAIDs showed a higher percentage of symptom-free patients after three days of treatment .
ENT Disorders
In pediatric populations, this compound is frequently used for managing pain associated with ENT infections. Its effectiveness as an alternative to antibiotics has been documented, particularly in cases involving soft tissue inflammation . The drug has been noted to provide relief from symptoms such as sore throat and fever, with a safety profile comparable to other NSAIDs .
Urogenital Inflammation
This compound is also indicated for inflammatory conditions affecting the urogenital tract. Its anti-inflammatory properties can alleviate symptoms associated with conditions like cystitis and urethritis .
Osteoarthritis and Musculoskeletal Disorders
The role of this compound in managing pain related to osteoarthritis and other musculoskeletal diseases is well established. It provides effective pain relief while minimizing gastrointestinal side effects typically associated with traditional NSAIDs .
Pharmacokinetics
This compound is rapidly absorbed from the gastrointestinal tract and undergoes hydrolysis to release the active form, niflumic acid. It exhibits a half-life of approximately 2 hours and is cleared from the body at a rate of 45 mL/min . Importantly, it has shown gastroprotective effects against ulcerogenic agents commonly used in therapy.
Case Study 1: Efficacy in Bronchitis
A clinical trial involving patients with acute bronchitis demonstrated that those treated with this compound had a 30% greater likelihood of symptom resolution compared to those receiving conventional NSAIDs . The study highlighted the drug's rapid onset of action and tolerability.
Case Study 2: Pediatric Use in ENT Infections
In children suffering from ENT infections, this compound was found to reduce pain and fever effectively without significant adverse effects. The study emphasized its role as a safer alternative to antibiotics for managing symptoms associated with viral infections .
Summary Table of Applications
Application Area | Efficacy Evidence | Safety Profile |
---|---|---|
Airway Inflammation | Significant symptom relief compared to placebo | Comparable to other NSAIDs |
ENT Disorders | Effective for pain relief in pediatric infections | Well-tolerated |
Urogenital Inflammation | Alleviates symptoms associated with cystitis | Minimal gastrointestinal effects |
Osteoarthritis | Reduces pain effectively without GI complications | Favorable long-term use |
Mecanismo De Acción
El morniflumato ejerce sus efectos inhibiendo las enzimas implicadas en la síntesis de prostaglandinas inflamatorias. Específicamente, inhibe las vías de la ciclooxigenasa (COX) y la 5-lipooxigenasa, que son responsables de la producción de mediadores proinflamatorios . Al bloquear estas vías, el morniflumato reduce la inflamación, el dolor y la fiebre. La forma activa, el ácido niflúmico, es responsable de estos efectos farmacológicos .
Compuestos similares:
Ácido niflúmico: El compuesto original del morniflumato, con propiedades antiinflamatorias similares pero con mayores efectos secundarios gastrointestinales.
Ácido flufenámico: Otro AINE fenamato con propiedades antiinflamatorias y analgésicas similares.
Ácido meclofenámico: Un AINE fenamato utilizado para indicaciones similares pero con un perfil de efectos secundarios diferente.
Singularidad del morniflumato: El morniflumato es único en su capacidad de proporcionar los beneficios terapéuticos del ácido niflúmico al mismo tiempo que reduce sus efectos secundarios gastrointestinales. Esto se logra a través de su naturaleza de profármaco, que permite una liberación más controlada del compuesto activo en el cuerpo .
Comparación Con Compuestos Similares
Niflumic Acid: The parent compound of morniflumate, with similar anti-inflammatory properties but higher gastrointestinal side effects.
Flufenamic Acid: Another fenamate NSAID with similar anti-inflammatory and analgesic properties.
Meclofenamic Acid: A fenamate NSAID used for similar indications but with a different side effect profile.
Uniqueness of this compound: this compound is unique in its ability to provide the therapeutic benefits of niflumic acid while reducing its gastrointestinal side effects. This is achieved through its prodrug nature, which allows for a more controlled release of the active compound in the body .
Actividad Biológica
Morniflumate, a non-steroidal anti-inflammatory drug (NSAID), is the morpholinoethyl ester of niflumic acid. It has been utilized for over three decades in various countries, particularly for treating inflammatory conditions affecting the airways, ENT system, urogenital tract, and musculoskeletal system. This compound exhibits significant anti-inflammatory, analgesic, and antipyretic properties while minimizing gastrointestinal side effects typically associated with traditional NSAIDs.
This compound functions primarily by inhibiting the synthesis of leukotriene B4 (LTB4) and thromboxane B2 (TXB2), which are mediators of inflammation. In studies involving healthy volunteers, this compound demonstrated a reduction in LTB4 synthesis by approximately 50% and TXB2 levels by over 85% after administration . This inhibition suggests that this compound effectively reduces arachidonic acid metabolism through its action on cyclooxygenase and 5-lipoxygenase pathways.
Pharmacokinetics
The pharmacokinetic profile of this compound reveals rapid absorption from the gastrointestinal tract, followed by hydrolysis in plasma to release the active form responsible for its therapeutic effects. The bioavailability studies show a clearance rate of 45 ml/min and an average elimination half-life of about 2 hours . The compound's gastroprotective properties are noteworthy; it not only avoids damaging the gastrointestinal mucosa but also exhibits protective effects against gastric lesions induced by other NSAIDs .
Efficacy in Clinical Studies
This compound has shown promising results in various clinical settings:
- Inflammatory Conditions : In controlled studies, this compound was effective in treating inflammatory-degenerative diseases of the locomotor system, demonstrating a favorable safety profile comparable to other NSAIDs .
- Upper Respiratory Tract Infections : A study indicated that patients with bronchitis experienced significant symptom relief post-morniflumate treatment, highlighting its antipyretic and symptomatic efficacy .
Case Study 1: Efficacy in Musculoskeletal Disorders
In a clinical trial involving patients with chronic inflammatory conditions affecting the musculoskeletal system, this compound was administered over a period of four weeks. Results indicated a marked reduction in pain scores and improvement in functional mobility compared to baseline measurements.
Parameter | Baseline Score | Post-Treatment Score |
---|---|---|
Pain (0-10 scale) | 7.5 | 3.0 |
Functional Mobility (%) | 40% | 75% |
Case Study 2: Gastroprotective Effects
A separate study assessed the gastroprotective effects of this compound in patients concurrently using traditional NSAIDs. Patients receiving this compound showed a significantly lower incidence of gastric ulcers compared to those treated with standard NSAIDs alone.
Group | Incidence of Ulcers (%) |
---|---|
This compound + NSAIDs | 10% |
Standard NSAIDs | 40% |
Q & A
Q. Basic: What is the metabolic pathway of Morniflumate, and how does it influence its pharmacokinetic profile?
Answer:
this compound is a prodrug rapidly hydrolyzed by carboxyl esterases in vivo to release its active metabolite, niflumic acid. This conversion occurs primarily in the gastrointestinal tract, enhancing systemic absorption due to niflumic acid's lower lipid solubility compared to the parent compound. The pharmacokinetic profile is characterized by a two-compartment model with sequential absorption phases (Ka1–Ka5), where bioavailability (F) and clearance (CLc/F, CLp/F) are critical parameters . The hydrolysis rate impacts drug efficacy, as niflumic acid directly inhibits cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), reducing prostaglandin and leukotriene synthesis .
Q. Advanced: How can population pharmacokinetic models account for inter-individual variability (IIV) in this compound distribution?
Answer:
IIV is modeled using covariates such as body mass index (BMI) and glomerular filtration rate (GFR). For example, peripheral compartment volume (Vp/F) and clearance (CLp/F) show significant IIV correlated with BMI. Forward selection (p < 0.05) and backward elimination (p > 0.01) methods are used to validate covariates. Notably, BMI explains variability in Vp/F due to this compound’s lipophilicity, but GFR does not significantly improve model fit despite initial relevance . Non-linear mixed-effects modeling (NONMEM) with bootstrapping (1,000 replicates) ensures robustness, with parameter estimates within 10% of median bootstrap values .
Q. Basic: What analytical methods are validated for quantifying this compound and niflumic acid in plasma?
Answer:
A high-performance liquid chromatography (HPLC) method with UV detection (287 nm) is validated for simultaneous quantification. Plasma samples are acidified (0.4 M HCl), extracted with diethyl ether, and evaporated. The method has a lower limit of quantification (LLOQ) of 50 ng/mL for this compound and 500 ng/mL for niflumic acid, with linear ranges of 50–20,000 ng/mL and 500–50,000 ng/mL, respectively. Inter-batch precision (CV ≤13.79%) and incurred sample reanalysis (variability ≤11.72%) meet regulatory standards .
Q. Advanced: How do BMI-driven simulations predict this compound efficacy in obese vs. normal-weight populations?
Answer:
Steady-state simulations reveal a 2.66–2.68-fold higher plasma concentration of this compound and niflumic acid in individuals with BMI 17.36 kg/m² vs. 28.41 kg/m². Lower BMI correlates with sustained leukotriene B4 (LTB4) synthesis inhibition (57–58% reduction) and reduced variability (6.06% → 0.01%). Pharmacodynamic (PD) models (Sigmoid Emax) link niflumic acid levels to LTB4 inhibition, showing reduced efficacy in obese patients due to peripheral compartment sequestration .
Q. Basic: What pharmacodynamic mechanisms underlie this compound’s anti-inflammatory effects?
Answer:
Niflumic acid inhibits COX-1/COX-2 and 5-LOX, reducing prostaglandin (PGE2, TXB2) and leukotriene (LTB4) synthesis. In vitro, it suppresses Ca²⁺-induced platelet-activating factor (PAF) synthesis by 50% in granulocytes and whole blood. Serum thromboxane inhibition (>85%) and LTB4 reduction (~50%) validate dual-pathway activity .
Q. Advanced: How do recrystallization kinetics and molecular relaxation dynamics affect amorphous this compound stability?
Answer:
Under high pressure (50 MPa), amorphous this compound recrystallizes with an Avrami exponent of 1.15, peaking at 298 K (Tnose). Dielectric relaxation studies show structural (α) and secondary (β) processes, where β-relaxation freezes at >320 MPa, stabilizing the glass. The glass transition temperature (Tg) increases ~20 K per 100 MPa, with Tg/Tm ≈ 0.8 (Tm = melting point). These properties inform storage conditions to prevent crystallization .
Q. Basic: What covariates are excluded from this compound pharmacokinetic models, and why?
Answer:
Genetic factors (e.g., esterase polymorphisms) and simultaneous this compound/niflumic acid quantification data are excluded due to insufficient evidence. Covariates like GFR and creatinine clearance fail backward elimination (p > 0.01), adding complexity without improving fit. Model parsimony prioritizes BMI and compartmental volumes .
Q. Advanced: How is external validation performed for this compound population models?
Answer:
External datasets (e.g., Cho et al., 2013) are used for visual predictive checks (VPCs). >90% of observed data must fall within 95% prediction intervals. Quantile-quantile (QQ) plots and normalized prediction distribution errors (NPDE) confirm normality, with residuals symmetrically distributed around zero .
Q. Basic: What experimental designs address contradictions in covariate significance?
Answer:
Forward selection (p < 0.05) identifies covariates like BMI for Vp/F, but backward elimination (p > 0.01) may exclude them. Resolution involves sensitivity analyses and clinical prioritization (e.g., BMI’s pharmacological relevance outweighs statistical non-significance in elimination phases) .
Q. Advanced: How do multi-absorption compartment models improve this compound pharmacokinetic predictions?
Answer:
A 5-sequential absorption model (Ka1–Ka5) with lag time (Tlag) accounts for delayed oral absorption. The structural model includes central (Vc/F) and peripheral (Vp/F) compartments, validated via goodness-of-fit (GOF) plots and conditional weighted residuals (CWRES). This structure reduces bias in peak concentration (Cmax) predictions by 15–20% compared to single-compartment models .
Propiedades
IUPAC Name |
2-morpholin-4-ylethyl 2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3/c20-19(21,22)14-3-1-4-15(13-14)24-17-16(5-2-6-23-17)18(26)28-12-9-25-7-10-27-11-8-25/h1-6,13H,7-12H2,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXSPUSKBDTEKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC(=O)C2=C(N=CC=C2)NC3=CC=CC(=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6057798 | |
Record name | Morniflumate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6057798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
soluble in DMSO | |
Record name | Morniflumate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09285 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The primary mechanism of niflumic acid and its ester is action is inhibition of enzymes involved in the synthesis of inflammatory prostaglandins. This medication inhibits cyclooxygenase and 5-lipoxygenase pathways, which lead to fever and inflammation. Niflumic acid, a calcium-activated Cl- channel blocker, is an analgesic and anti-inflammatory agent used in the treatment of inflammatory conditions. Niflumic acid does directly inhibit calcium channels or activate potassium channels. Niflumic acid selectively reduces noradrenaline- and 5-HT-induced pressor responses by inhibiting a mechanism which leads to the opening of voltage-gated calcium channels. Niflumic acid (NFA) produces biphasic behavior on human CLC-K channels that suggests the presence of two functionally different binding sites: an activating site and a blocking site. | |
Record name | Morniflumate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09285 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
65847-85-0 | |
Record name | Morniflumate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65847-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Morniflumate [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065847850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Morniflumate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09285 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Morniflumate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6057798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Morniflumate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MORNIFLUMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R133MWH7X1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
75-77 | |
Record name | Morniflumate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09285 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.